N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide
Description
N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a tertiary amine derivative featuring a chloroacetamide backbone attached to a cyclohexyl ring substituted with benzyl-isopropyl-amino groups. However, detailed biological data remain scarce in the literature.
Properties
IUPAC Name |
N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c1-14(2)21(13-15-6-4-3-5-7-15)17-10-8-16(9-11-17)20-18(22)12-19/h3-7,14,16-17H,8-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWZFURPGMGOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of cyclohexylamine with benzyl chloride to form N-benzyl-cyclohexylamine. This intermediate is then reacted with isopropylamine under specific conditions to introduce the isopropyl-amino group. Finally, the resulting compound is treated with 2-chloroacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group in the acetamide moiety can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted acetamide derivatives.
Scientific Research Applications
N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide, enabling comparative analysis of their physicochemical and pharmacological profiles.
2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide
- Key Structural Differences: Replaces the benzyl-isopropyl group with a cyclopropyl-methyl-amino substituent.
- Physicochemical Properties : Smaller substituent (cyclopropyl vs. benzyl-isopropyl) reduces steric hindrance, likely improving solubility. Molecular weight is comparable (~280–300 g/mol range).
- Applications: No explicit biological data are available, but the cyclopropyl group is often used to modulate metabolic stability in drug design.
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
- Key Structural Differences : Features a benzothiazole ring instead of a cyclohexyl core. The 4-chlorophenyl group and ethoxy substituent introduce aromaticity and electron-withdrawing effects .
- Pharmacological Relevance: Benzothiazole derivatives are known for antimicrobial and anticancer activities. The ethoxy group may enhance bioavailability by reducing first-pass metabolism.
- Research Findings : Patented for undisclosed therapeutic applications, emphasizing its scaffold versatility in medicinal chemistry .
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide
- Key Structural Differences : Lacks the tertiary amine substituent (benzyl-isopropyl group) but retains the chloroacetamide and cyclohexyl moieties .
- Molecular Weight : 266.77 g/mol (vs. ~300–320 g/mol for the target compound).
- Functional Impact : The absence of a bulky tertiary amine may reduce CNS penetration but improve aqueous solubility.
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- Key Structural Differences : Incorporate sulfamoyl and benzamide groups linked to 1,3,4-oxadiazole rings, unlike the chloroacetamide-cyclohexyl framework .
- Biological Activity : Demonstrated antifungal properties against Candida spp., with LMM11 showing superior efficacy to fluconazole in some assays .
- Physicochemical Properties : Higher molecular weights (~450–500 g/mol) and polar sulfamoyl groups limit blood-brain barrier permeability compared to the target compound.
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR): The benzyl-isopropyl group in the target compound confers significant lipophilicity, which may enhance membrane permeability but reduce solubility compared to cyclopropyl or oxadiazole analogs .
- Therapeutic Potential: The discontinued status of this compound suggests challenges in efficacy, synthesis, or toxicity compared to analogs like LMM11, which show validated antifungal activity .
- Future Directions :
- Hybridizing the chloroacetamide scaffold with oxadiazole or benzothiazole moieties could optimize both solubility and bioactivity.
Biological Activity
N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 322.87 g/mol
- CAS Number : 1353972-63-0
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may alter the activity of these targets, leading to significant biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Binding : It can bind to receptors, modulating their activity and triggering downstream signaling pathways.
Antimicrobial Properties
Research has indicated that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity against different pathogens. A study focused on the antimicrobial potential of chloroacetamides demonstrated:
- Effective Against :
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Candida albicans | Moderate |
| Escherichia coli | Low |
Anticancer Potential
The compound's structure suggests potential anticancer properties, which are currently under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation.
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the efficacy of various chloroacetamides against common pathogens. The results indicated that compounds with specific substituents showed enhanced lipophilicity, allowing better penetration through cell membranes, which is crucial for antimicrobial effectiveness . -
Anticancer Research :
In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
